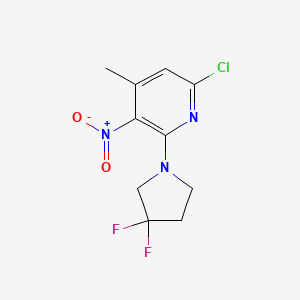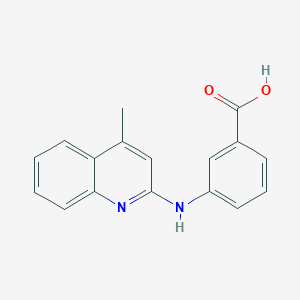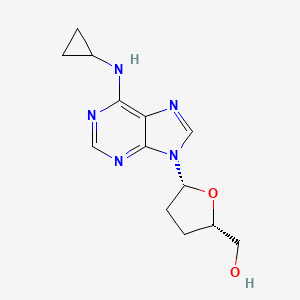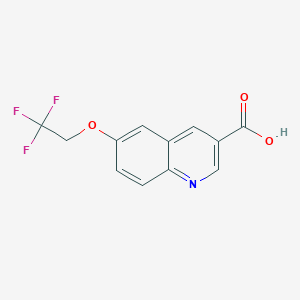
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, difluoropyrrolidinyl, methyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Chlorination of the pyridine ring.
Substitution: Introduction of the difluoropyrrolidinyl group through nucleophilic substitution.
Alkylation: Addition of the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-carboxy-3-nitropyridine.
Reduction: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Uniqueness
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the difluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10ClF2N3O2 |
|---|---|
Molekulargewicht |
277.65 g/mol |
IUPAC-Name |
6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
MMUWIBBLMCUEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)

![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)



![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)




![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)


